Pyrido[4,3-d]pyrimidine Scaffold Delivers 16-Fold Enhanced EGFR Tyrosine Kinase Potency Versus Pyrido[3,4-d]pyrimidine Isomer
The pyrido[4,3-d]pyrimidine scaffold confers a quantifiable potency advantage over the isomeric pyrido[3,4-d]pyrimidine scaffold in EGFR tyrosine kinase inhibition. In a comparative study of 7-(methylamino)pyrido[4,3-d]pyrimidine (5f) versus 6-(methylamino)pyrido[3,4-d]pyrimidine (7f), the pyrido[4,3-d]pyrimidine isomer demonstrated an IC50 of 0.13 nM compared to 0.008 nM for the pyrido[3,4-d]pyrimidine isomer . This 16.25-fold difference in potency demonstrates that the nitrogen atom positioning within the pyridopyrimidine ring system critically modulates ATP-binding pocket complementarity, and that the pyrido[4,3-d]pyrimidine scaffold is the superior choice for achieving sub-nanomolar EGFR inhibition. For procurement decisions, this establishes that 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 944902-70-9) provides access to a scaffold geometry with validated potency advantages that cannot be replicated by pyrido[3,4-d]pyrimidine or pyrido[2,3-d]pyrimidine isomers .
| Evidence Dimension | EGFR tyrosine kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Pyrido[4,3-d]pyrimidine scaffold derivative (7-(methylamino)pyrido[4,3-d]pyrimidine): IC50 = 0.13 nM |
| Comparator Or Baseline | Pyrido[3,4-d]pyrimidine scaffold derivative (6-(methylamino)pyrido[3,4-d]pyrimidine): IC50 = 0.008 nM |
| Quantified Difference | 16.25-fold difference in IC50 values (0.13 nM vs 0.008 nM) between isomeric scaffolds; pyrido[4,3-d]pyrimidine scaffold enables sub-nanomolar inhibition |
| Conditions | In vitro EGFR tyrosine kinase inhibition assay; purified enzyme preparation |
Why This Matters
Procurement of the pyrido[4,3-d]pyrimidine scaffold isomer (CAS 944902-70-9) versus alternative pyridopyrimidine isomers directly impacts achievable target potency, with validated 16-fold potency differences that eliminate isomer-switching as a viable cost-saving procurement strategy.
